molecular formula C45H27N3 B11928257 4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile

4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile

Cat. No.: B11928257
M. Wt: 609.7 g/mol
InChI Key: OXAPIOTUUHMVCX-UHFFFAOYSA-N
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Description

4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile is a complex organic compound with the molecular formula C₄₇H₂₇N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile typically involves a series of Suzuki-Miyaura coupling reactions. This method is favored due to its ability to form carbon-carbon bonds efficiently under mild conditions. The reaction generally requires a palladium catalyst, a boronic acid derivative, and a halogenated aromatic compound. The process is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: This process can convert nitrile groups to amines.

    Substitution: Halogenation or nitration can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile involves its interaction with specific molecular targets. The compound’s multiple phenyl rings and cyanophenyl groups allow it to engage in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Tris(4-cyanophenyl)benzene
  • 3’,5’-bis(4-cyanophenyl)-[1,1’-biphenyl]-4-carbonitrile
  • 5’-(4-Cyanophenyl)-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarbonitrile

Uniqueness

4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile stands out due to its highly conjugated structure, which enhances its electronic properties. This makes it particularly useful in applications requiring high thermal stability and electronic conductivity, such as in organic electronics and advanced materials .

Biological Activity

4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile, a complex organic compound with the molecular formula C39H24NC_{39}H_{24}N and a molecular weight of approximately 548.649 g/mol, has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by a benzonitrile core with multiple phenyl groups, particularly cyanophenyl moieties, which enhance its electronic properties and interactions with biological targets.

Structural Characteristics

The compound's structure is notable for its intricate arrangement of phenolic units, allowing for significant π-π stacking interactions and hydrogen bonding capabilities. These interactions are crucial for modulating biological activity, particularly in enzyme and receptor binding.

Property Value
Molecular FormulaC39H24N
Molecular Weight548.649 g/mol
IUPAC NameThis compound
InChI KeyOXAPIOTUUHMVCX-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves Suzuki-Miyaura coupling reactions , which are favored for their efficiency in forming carbon-carbon bonds under mild conditions. The reaction requires palladium catalysts and boronic acid derivatives, making it suitable for both laboratory and industrial applications.

Anticancer Potential

Recent studies have explored the compound's potential as an anticancer agent. Its structural analogs have shown promising results in inhibiting various cancer cell lines. The presence of cyanophenyl groups is believed to enhance the compound's ability to interact with cellular targets involved in cancer progression.

  • Case Study : A study on related compounds indicated that modifications in the phenyl groups could significantly affect the inhibitory activity against cancer cell proliferation. For instance, compounds with para-cyanophenyl substitutions demonstrated enhanced potency compared to their non-cyanated counterparts .

Enzyme Inhibition

The compound has been investigated for its role as a ligand in binding studies with proteins and enzymes. Its ability to inhibit specific enzymes can be attributed to its structural features that facilitate strong interactions with active sites.

  • Enzyme Interaction : The nitrile group in the structure allows for specific interactions within enzyme active sites, potentially leading to inhibition of pathways critical for tumor growth and survival .

The mechanism by which this compound exerts its biological effects involves:

  • Hydrogen Bonding : Engaging in hydrogen bonding with target proteins.
  • π-π Stacking : Facilitating π-π stacking interactions that stabilize the binding to receptors or enzymes.
  • Modulation of Signaling Pathways : Influencing various signaling pathways through enzyme inhibition or receptor blocking.

Research Findings

Research has shown that compounds structurally related to this compound exhibit varying degrees of biological activity:

Compound Activity IC50 (µM)
1,3,5-Tris(4-cyanophenyl)benzeneAntitumor activity2.5
4-PhenylbenzonitrileEnzyme inhibition1.0
2,5-Bis(4-cyanophenyl)-furanDNA binding probeN/A

Properties

Molecular Formula

C45H27N3

Molecular Weight

609.7 g/mol

IUPAC Name

4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile

InChI

InChI=1S/C45H27N3/c46-28-31-1-7-34(8-2-31)37-13-19-40(20-14-37)43-25-44(41-21-15-38(16-22-41)35-9-3-32(29-47)4-10-35)27-45(26-43)42-23-17-39(18-24-42)36-11-5-33(30-48)6-12-36/h1-27H

InChI Key

OXAPIOTUUHMVCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C#N)C6=CC=C(C=C6)C7=CC=C(C=C7)C#N

Origin of Product

United States

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